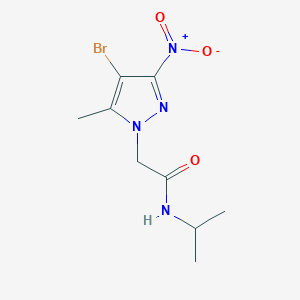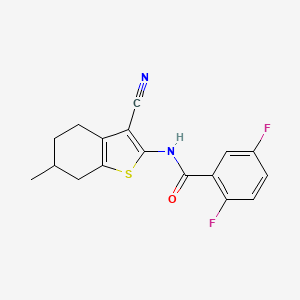![molecular formula C23H16BrF3N4O B14928528 [5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the bromophenyl and trifluoromethyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The final step includes the attachment of the dihydroquinolinyl methanone moiety under controlled conditions, often using a coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the dihydroquinolinyl moiety, leading to the formation of quinoline derivatives.
- Reduction : Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, phenyl-substituted compounds, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is explored for its potential use in materials science. Its unique chemical properties may contribute to the development of advanced materials with specific functionalities, such as electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone
- 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Uniqueness: Compared to similar compounds, 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall bioactivity, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C23H16BrF3N4O |
|---|---|
Poids moléculaire |
501.3 g/mol |
Nom IUPAC |
[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H16BrF3N4O/c24-16-9-7-14(8-10-16)18-12-20(23(25,26)27)31-21(29-18)17(13-28-31)22(32)30-11-3-5-15-4-1-2-6-19(15)30/h1-2,4,6-10,12-13H,3,5,11H2 |
Clé InChI |
PVJZTYYBZVMSLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]glycinate](/img/structure/B14928446.png)
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14928454.png)
![Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14928461.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B14928469.png)
![3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928479.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14928487.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14928497.png)
![N,N,9-trimethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B14928510.png)
![2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B14928516.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![3-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B14928521.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
